molecular formula C21H15BrO3 B11166181 3-[(4-bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[(4-bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11166181
M. Wt: 395.2 g/mol
InChI Key: OLFGOCUYTSHFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[c]chromen-6-one core with a 4-bromophenylmethoxy and a methyl group substitution, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a phenylmethoxy compound, followed by cyclization and methylation reactions to form the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce phenyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE stands out due to its specific substitution pattern and the presence of both bromophenyl and methoxy groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C21H15BrO3

Molecular Weight

395.2 g/mol

IUPAC Name

3-[(4-bromophenyl)methoxy]-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C21H15BrO3/c1-13-19(24-12-14-6-8-15(22)9-7-14)11-10-17-16-4-2-3-5-18(16)21(23)25-20(13)17/h2-11H,12H2,1H3

InChI Key

OLFGOCUYTSHFLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.